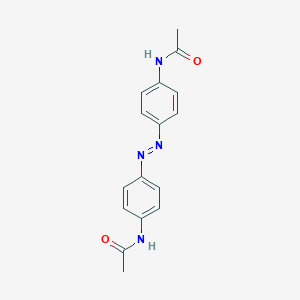

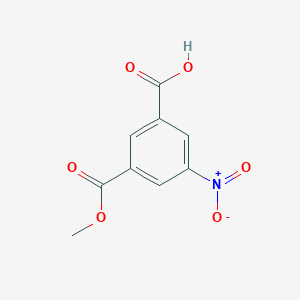

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Descripción general

Descripción

Synthesis Analysis

The synthesis of related azine derivatives, such as Bis[4-(4′-Carboxy-Butanoyloxy)-Acetophenon Azine, involves direct methods where crystals are formed in a triclinic space group, indicating a method of forming complex azine compounds with specific structural characteristics (Centore, Ciajolo, & Tuzi, 1993). Synthesis approaches for related compounds, such as Schiff base derivatives, involve recrystallization techniques using ethanol and acetonitrile as solvents, pointing towards general methodologies for synthesizing complex acetamide derivatives (Chandini Km et al., 2021).

Molecular Structure Analysis

The crystal structure of compounds similar to Acetamide, N,N'-(azodi-4,1-phenylene)bis-, reveals a non-trans planar conformation around central bonds, with molecules linked through hydrogen bonds, indicating the importance of molecular conformation and intermolecular interactions in determining the structural properties of such compounds (Centore, Ciajolo, & Tuzi, 1993).

Chemical Reactions and Properties

N,N-Bis(halomethyldimethylsilyl)acetamides undergo reactions with water and methanol, leading to nucleophilic substitution of halogen and the formation of specific silylamides, showcasing the chemical reactivity and potential transformations of acetamide derivatives under different conditions (Kowalski & Lasocki, 1976).

Physical Properties Analysis

The synthesis and characterization of Schiff base derivatives and their crystal structure and intermolecular interactions, such as those observed in 2,2′-((1Z,1′Z)-(1,2-phenylene bis(azanylylidene)) bis(methanylylidene)) diphenol, provide insights into the physical properties of acetamide derivatives, such as their solubility and crystal packing (Chandini Km et al., 2021).

Aplicaciones Científicas De Investigación

Biological Effects and Toxicology

Acetamide, N,N'-(azodi-4,1-phenylene)bis-, and its derivatives have been studied extensively for their biological effects and potential toxicological implications. Kennedy (2001) provided a comprehensive update on the toxicology of acetamide, including its mono and dimethyl derivatives. This review highlights the commercial importance of these chemicals and their biological consequences of exposure in humans, adding considerably to our understanding of their safety profiles. It emphasizes the variability in biological responses among these chemicals, reflecting their biology and usage (Kennedy, 2001).

Environmental Impact and Degradation

The degradation of acetaminophen, a related compound, through advanced oxidation processes (AOPs) reveals insights into the environmental impact of acetamide derivatives. Qutob et al. (2022) collected and summarized state-of-the-art studies on acetaminophen by-products, their biotoxicity, proposed degradation pathways, and the use of the Fukui function for predicting the most reactive sites. The study identifies various by-products and their toxic impacts, emphasizing the necessity of treating these compounds before their release into the environment (Qutob et al., 2022).

Hepatotoxicity and Therapeutic Challenges

Acetaminophen's hepatotoxicity offers parallels to the toxicological challenges posed by acetamide derivatives. Tittarelli et al. (2017) review the literature on paracetamol toxicity, one of the most common causes of poisoning worldwide. The review highlights the mechanisms of liver damage and related fatalities, stressing the importance of education and research in mitigating risks associated with its use (Tittarelli et al., 2017).

Adsorptive Elimination from Water

The environmental protection efforts through adsorptive elimination of related compounds from water, as discussed by Igwegbe et al. (2021), suggest methods that could be applicable to acetamide derivatives. Their comprehensive review on acetaminophen adsorption from water underscores the effectiveness of various adsorbents and the mechanisms of action, providing a foundation for future work in removing these pollutants from aqueous solutions (Igwegbe et al., 2021).

Molecular Pathogenesis and Treatment Options

Understanding the molecular pathogenesis of acetaminophen-induced liver injury sheds light on potential treatment options for injuries caused by acetamide derivatives. Cai et al. (2022) summarize the mechanisms involved in the pathogenesis, including hepatocyte necrosis, sterile inflammation, and regeneration. The review also discusses current treatments for acetaminophen-induced liver injury, offering insights into novel strategies for managing toxicities associated with acetamide derivatives (Cai et al., 2022).

Propiedades

IUPAC Name |

N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFZFBSUNFGETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065890 | |

| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

CAS RN |

15446-39-6 | |

| Record name | N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15446-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Azodiacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(azodi-4,1-phenylene)bisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

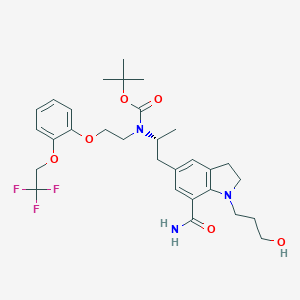

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

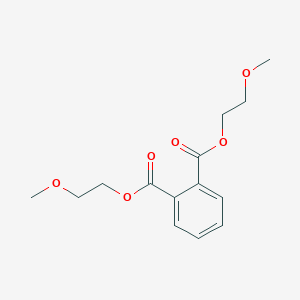

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)